Bienvenue dans la boutique en ligne BenchChem!

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid

Lipophilicity Membrane permeability Drug-likeness

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid (CAS 1016728-16-7) is a synthetic nicotinic acid derivative featuring a tetrahydrofuran-2-ylmethoxy substituent at the pyridine 6-position. With a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol, it is primarily supplied as a research-grade building block (≥95% purity) for medicinal chemistry and chemical biology applications.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 1016728-16-7
Cat. No. B1319367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tetrahydro-2-furanylmethoxy)nicotinic acid
CAS1016728-16-7
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C11H13NO4/c13-11(14)8-3-4-10(12-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H,13,14)
InChIKeyKPSZPJTYJAGKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid (CAS 1016728-16-7) – Core Identity and Procurement-Relevant Profile


6-(Tetrahydro-2-furanylmethoxy)nicotinic acid (CAS 1016728-16-7) is a synthetic nicotinic acid derivative featuring a tetrahydrofuran-2-ylmethoxy substituent at the pyridine 6-position [1]. With a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol, it is primarily supplied as a research-grade building block (≥95% purity) for medicinal chemistry and chemical biology applications . Its computed XLogP3-AA of 1.1 and topological polar surface area of 68.7 Ų distinguish it from many in-class nicotinic acid analogs in terms of predicted membrane permeability and oral bioavailability profiles [1].

Why 6-(Tetrahydro-2-furanylmethoxy)nicotinic Acid Cannot Be Replaced by Common Nicotinic Acid Analogs


The 6-(tetrahydro-2-furanylmethoxy) substitution pattern on the nicotinic acid scaffold imparts a distinct combination of hydrogen-bond accepting capacity and conformational flexibility that is not replicated by simpler 6-alkoxy or 6-halo analogs [1]. Unlike the ester-linked tetrahydrofurfuryl nicotinate (Trafuryl, CAS 70-19-9), which lacks a free carboxylic acid required for salt formation and target engagement, this compound retains the ionizable carboxyl group essential for interactions with basic residues in enzyme binding pockets . Furthermore, regioisomeric variants such as 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid (CAS 1250774-51-6) position the ether linkage at the 2-position rather than the 6-position, altering the vector of the tetrahydrofuran moiety and consequently the pharmacophoric geometry—making simple one-for-one substitution invalid without re-optimization of structure–activity relationships .

Quantitative Differentiation Evidence: 6-(Tetrahydro-2-furanylmethoxy)nicotinic Acid vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 6-(Tetrahydro-2-furanylmethoxy)nicotinic Acid vs. Trafuryl (Ester Analog)

The target compound exhibits a computed XLogP3-AA of 1.1, compared with an ACD/LogP of 0.89 for tetrahydrofurfuryl nicotinate (Trafuryl) [1]. The higher lipophilicity of the free acid form (with an ether linkage) relative to the ester analog suggests improved passive membrane permeation while retaining the ionizable carboxyl group necessary for aqueous solubility and salt formation—a profile that the neutral ester cannot match .

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor Capacity: 6-(Tetrahydro-2-furanylmethoxy)nicotinic Acid vs. 6-(Trifluoromethyl)nicotinic Acid

The target compound possesses 5 hydrogen-bond acceptor sites (the pyridine nitrogen, the ether oxygen, the tetrahydrofuran ring oxygen, and two carbonyl oxygens from the carboxylic acid group), compared with only 3 for 6-(trifluoromethyl)nicotinic acid [1]. This 1.67-fold increase in H-bond acceptor count provides additional opportunities for directed intermolecular interactions with target protein residues, potentially enhancing binding specificity in enzymes such as carbonic anhydrase III (CAIII), where 6-substituted nicotinic acids have demonstrated potent inhibition [2].

Hydrogen bonding Target engagement Solubility

Patent-Backed Synthetic Accessibility and Defined Intermediate Role

The synthesis of the target compound is explicitly described in US Patent 8,143,408 B2 as Intermediate Example I-92, prepared in 24% yield from ethyl 6-chloronicotinate and tetrahydrofuran-2-ylmethanol . This patent disclosure provides a validated synthetic route with full characterization data, reducing the risk of procurement from unverified sources where synthetic reproducibility has not been demonstrated. In contrast, regioisomeric analogs such as 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid (CAS 1250774-51-6) lack equivalent patent-documented synthetic procedures in the open literature .

Synthetic route Patent precedent Scalability

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability: 6-Ether vs. 6-Aminoalkyl Nicotinic Acid Analogs

The target compound has a computed TPSA of 68.7 Ų, which falls within the optimal range (<140 Ų, and favorably below 90 Ų) for oral bioavailability according to Veber's rules [1]. In comparison, the 6-((tetrahydrofuran-2-yl)methylamino)nicotinic acid analog (CID 43187366) has a higher computed TPSA of 71.5 Ų with an additional hydrogen-bond donor (2 vs. 1), which may reduce passive membrane permeation relative to the target ether-linked compound [2]. This difference, though modest, can be meaningful in lead series where every polarity unit impacts pharmacokinetic optimization.

Oral bioavailability TPSA Drug-likeness

Differential Conformational Flexibility: Tetrahydrofuran-2-ylmethoxy vs. Tetrahydrofuran-3-ylmethoxy Substitution

The target compound features a tetrahydrofuran-2-ylmethoxy substituent, where the ether oxygen is directly attached to the tetrahydrofuran ring at the 2-position. This creates a chiral center at the 2-position of the tetrahydrofuran ring (undefined stereocenter count = 1), introducing conformational constraints distinct from the 3-substituted regioisomer 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid, which lacks a chiral tetrahydrofuran center [1]. In medicinal chemistry, the presence of a stereogenic center proximal to the attachment point can be exploited for diastereoselective target interactions that are inaccessible to the achiral 3-substituted analog.

Conformational analysis Ligand efficiency Pharmacophore geometry

Optimal Application Scenarios for 6-(Tetrahydro-2-furanylmethoxy)nicotinic Acid Based on Differentiated Evidence


Carbonic Anhydrase III (CAIII) Inhibitor Lead Optimization

Given the demonstrated potent CAIII inhibition by 6-substituted nicotinic acid analogs [1], the target compound's enhanced hydrogen-bond acceptor capacity (5 vs. 3 for 6-CF₃ analogs) and balanced lipophilicity (XLogP3-AA = 1.1) position it as a privileged scaffold for optimizing CAIII inhibitors targeting hyperlipidemia and cancer. The availability of a patent-validated synthetic route from US 8,143,408 B2 [2] further supports rapid analog generation for structure–activity relationship studies.

Oral Bioavailability-Focused Fragment-Based Drug Discovery

The target compound's TPSA of 68.7 Ų—favorably below the 90 Ų threshold for good oral absorption—combined with its single H-bond donor and 5 H-bond acceptors [1], makes it an attractive fragment or building block for orally bioavailable lead series. Its superior predicted permeability profile compared to amino-linked analogs (TPSA = 71.5 Ų, 2 H-bond donors) [2] supports preferential procurement for programs where intestinal absorption is a key selection criterion.

Stereochemistry-Enabled Medicinal Chemistry Campaigns

The intrinsic chirality at the tetrahydrofuran 2-position (1 undefined stereocenter) [1] enables the preparation of enantiomerically enriched analogs, an advantage over achiral 3-substituted tetrahydrofuran regioisomers [2]. This stereochemical feature is particularly valuable in programs targeting chiral biological environments (e.g., G-protein-coupled receptors, ion channels), where enantioselective target engagement can dramatically influence selectivity and off-target profiles.

Hydrolytically Stable Carboxylic Acid Bioisostere Development

Unlike the ester analog tetrahydrofurfuryl nicotinate (Trafuryl), which lacks a free carboxyl group and is susceptible to esterase-mediated hydrolysis [1], the target compound provides a stable, ionizable carboxylic acid with the tetrahydrofuran ether motif preserved [2]. This combination is particularly suited for programs where sustained target engagement is required without the pharmacokinetic variability introduced by prodrug ester cleavage.

Quote Request

Request a Quote for 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.